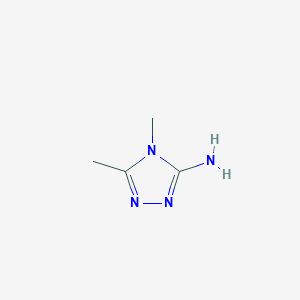
N,N-Diethyl-3-iodobenzamide
描述
N,N-Diethyl-3-iodobenzamide is an organic compound with the molecular formula C11H14INO. It is a derivative of benzamide, where the amide nitrogen is substituted with two ethyl groups and the benzene ring is substituted with an iodine atom at the meta position.
作用机制
Target of Action
N,N-Diethyl-3-iodobenzamide, also known as DEET, primarily targets the cholinesterases in both insect and mammalian nervous systems . Cholinesterases are enzymes that are essential for the proper functioning of the nervous systems. They are responsible for the breakdown of acetylcholine, a neurotransmitter that plays a crucial role in transmitting signals in the nervous system.
Mode of Action
DEET inhibits the activity of cholinesterases, leading to an accumulation of acetylcholine in the nervous system . This accumulation disrupts the normal signaling processes, causing a range of effects that can deter insects. Additionally, DEET has been found to interfere with the responses of bed bugs to human odorants .
Biochemical Pathways
The inhibition of cholinesterases by DEET affects multiple biochemical pathways. The accumulation of acetylcholine can disrupt normal neuronal signaling, leading to a variety of downstream effects. These effects can include changes in behavior, such as the avoidance behaviors seen in insects exposed to DEET .
Pharmacokinetics
DEET’s pharmacokinetics involve rapid and extensive skin penetration and biodistribution in both humans and animals . Its metabolism and elimination appear to be complete . The bioavailability of DEET is influenced by factors such as the type of formulation, application pattern, physical activity of the user, and environment .
Result of Action
The molecular and cellular effects of DEET’s action include the inhibition of cholinesterase activity and disruption of normal neuronal signaling . This can lead to changes in behavior, such as avoidance behaviors in insects . In addition, DEET has been found to block the neuronal responses of bed bugs to specific human odors .
Action Environment
Environmental factors can influence the action, efficacy, and stability of DEET. For example, DEET is an organic chemical contaminant in water and is considered an emerging environmental contaminant . It gets discharged into the environment through sewage waste . Furthermore, the repellency of DEET can be influenced by factors such as host-associated stimuli, exposure modality, and resistance status .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Diethyl-3-iodobenzamide typically involves the iodination of N,N-diethylbenzamide. One common method is the Sandmeyer reaction, where N,N-diethylbenzamide is treated with iodine and a copper catalyst under acidic conditions. The reaction proceeds as follows:
- Dissolve N,N-diethylbenzamide in an appropriate solvent, such as acetic acid.
- Add iodine and a copper catalyst (e.g., copper(I) chloride).
- Heat the reaction mixture to promote the iodination process.
- After completion, the product is isolated through filtration and purification techniques such as recrystallization .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, green chemistry principles, such as the use of less hazardous reagents and solvents, are often considered to minimize environmental impact .
化学反应分析
Types of Reactions: N,N-Diethyl-3-iodobenzamide undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding N,N-diethyl-3-iodobenzoic acid.
Reduction Reactions: Reduction of the iodine atom can yield N,N-diethyl-3-aminobenzamide.
Common Reagents and Conditions:
Substitution: Reagents such as sodium azide or potassium cyanide can be used under appropriate conditions to replace the iodine atom.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly employed.
Major Products:
- Substitution reactions yield various substituted benzamides.
- Oxidation reactions produce N,N-diethyl-3-iodobenzoic acid.
- Reduction reactions result in N,N-diethyl-3-aminobenzamide .
科学研究应用
N,N-Diethyl-3-iodobenzamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in drug development.
相似化合物的比较
- N,N-Diethyl-3-methylbenzamide (commonly known as DEET)
- N,N-Diethyl-4-iodobenzamide
- N,N-Diethyl-3-chlorobenzamide
Comparison: N,N-Diethyl-3-iodobenzamide is unique due to the presence of the iodine atom at the meta position, which imparts distinct chemical reactivity and potential biological activity. Compared to N,N-Diethyl-3-methylbenzamide (DEET), which is widely used as an insect repellent, this compound may exhibit different pharmacological properties and applications .
属性
IUPAC Name |
N,N-diethyl-3-iodobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14INO/c1-3-13(4-2)11(14)9-6-5-7-10(12)8-9/h5-8H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRPPANIATVQNFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC(=CC=C1)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14INO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60398899 | |
| Record name | N,N-Diethyl-3-iodobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60398899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15930-60-6 | |
| Record name | N,N-Diethyl-3-iodobenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15930-60-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N-Diethyl-3-iodobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60398899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(2,4-Dichlorophenoxy)methyl]-5-phenyl-1,2,4-oxadiazole](/img/structure/B3025318.png)







![Benzenesulfonylfluoride, 4-[[2,6-diamino-5-(3,4-dichlorophenyl)-4-pyrimidinyl]methoxy]-](/img/structure/B3025328.png)




